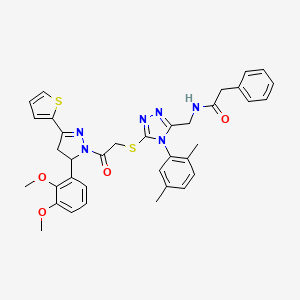
4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The bromopyrazolyl and chloropyrimidinyl groups in “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” suggest that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, pyrazole compounds are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the bromine and chlorine atoms might make the compound relatively heavy and potentially reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. These compounds, through various synthesis routes involving bromopyrazoles and chloropyrimidines, exhibited cytotoxic effects against specific cancer cell lines (e.g., HCT-116 and MCF-7) and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer progression (Rahmouni et al., 2016).
Antibacterial and Antifungal Properties
Synthesis and Evaluation of Antimicrobial Activities
Derivatives of 5-bromo-2-chloropyrimidin-4-amine have been synthesized and assessed for their in vitro antibacterial and antifungal properties. Some of these compounds displayed significant antimicrobial activity against various pathogenic bacterial and fungal strains, indicating their potential use as antimicrobial agents (Ranganatha et al., 2018).
Advanced Material Synthesis
Novel Heterocyclic Compounds
The synthesis of new pyrimido and pyrazolo derivatives through reactions involving chloropyrimidines has led to the development of compounds with potential applications in material science and pharmaceuticals. These studies involve the creation of novel structures with potential for further functionalization and evaluation for various biological activities (Afrough et al., 2019).
Chemical Synthesis Techniques
Innovative Synthesis Methods
Research on pyrimidine and pyrazole derivatives, including those with bromo and chloro substituents, has contributed to the development of innovative synthetic methods. These methods enhance the efficiency and yield of targeted heterocyclic compounds, offering new pathways for the synthesis of complex molecules with potential therapeutic applications (Yakovenko et al., 2020).
Zukünftige Richtungen
The future research directions for “4-(4-Bromopyrazol-1-yl)-2-chloropyrimidin-5-amine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the biological activity exhibited by many pyrazole derivatives, these compounds may have potential uses in medicine or other fields .
Eigenschaften
IUPAC Name |
4-(4-bromopyrazol-1-yl)-2-chloropyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN5/c8-4-1-12-14(3-4)6-5(10)2-11-7(9)13-6/h1-3H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROPFZAWOYHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N2C=C(C=N2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)
![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)


![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2743205.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)
